molecular formula C13H17F2NO3 B12276078 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate

Cat. No.: B12276078
M. Wt: 273.28 g/mol
InChI Key: JEMKXNUIGAMJDK-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is a chemical compound with the molecular formula C13H17F2NO3. It is characterized by the presence of two fluorine atoms, a methoxybenzyl group, and a piperidinone ring. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate typically involves the reaction of 4-methoxybenzyl chloride with piperidin-4-one in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce piperidine derivatives .

Scientific Research Applications

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate involves its interaction with specific molecular targets. The fluorine atoms and methoxybenzyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-(4-methylbenzyl)piperidin-4-one
  • 3,3-Difluoro-1-(4-ethoxybenzyl)piperidin-4-one
  • 3,3-Difluoro-1-(4-chlorobenzyl)piperidin-4-one

Uniqueness

3,3-Difluoro-1-(4-methoxybenzyl)piperidin-4-one hydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the benzyl group .

Properties

Molecular Formula

C13H17F2NO3

Molecular Weight

273.28 g/mol

IUPAC Name

3,3-difluoro-1-[(4-methoxyphenyl)methyl]piperidin-4-one;hydrate

InChI

InChI=1S/C13H15F2NO2.H2O/c1-18-11-4-2-10(3-5-11)8-16-7-6-12(17)13(14,15)9-16;/h2-5H,6-9H2,1H3;1H2

InChI Key

JEMKXNUIGAMJDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(=O)C(C2)(F)F.O

Origin of Product

United States

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